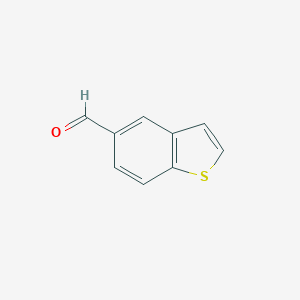

1-Benzothiophene-5-carbaldehyde

描述

Significance of Benzothiophene (B83047) Derivatives in Scientific Inquiry

Benzothiophene, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, and its derivatives are of considerable interest to researchers. nih.govijpsjournal.com Their structural similarity to biologically active compounds makes them privileged scaffolds in drug discovery. nih.gov The presence of the electron-rich sulfur atom and the planar structure of the benzothiophene core can enhance binding affinity to various enzymes and receptors, and improve the pharmacokinetic properties of potential drug molecules. researchgate.net

This has led to the development of numerous benzothiophene-based compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govijpsjournal.com Several FDA-approved drugs, such as raloxifene, zileuton, and sertaconazole, contain the benzothiophene moiety, highlighting its therapeutic importance. ijpsjournal.comwikipedia.org

Historical Context of Benzothiophene Synthesis and Exploration

The synthesis of benzothiophene and its derivatives has evolved significantly over the years. Early methods often involved the cyclization of aryl sulfides under various catalytic conditions. chemicalbook.com For instance, the intramolecular cyclization of arylthioacetic acids or the oxidative cyclization of 2-mercaptocinnamic acid were employed to construct the benzothiophene ring system. chemicalbook.com

More contemporary synthetic strategies include transition metal-catalyzed reactions, such as copper-catalyzed annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878) and palladium-catalyzed C-S coupling reactions. organic-chemistry.org These modern methods offer greater efficiency and functional group tolerance, allowing for the synthesis of a diverse range of substituted benzothiophenes. The continuous development of novel synthetic routes remains a key focus for organic chemists, aiming to provide more efficient access to these valuable scaffolds. researchgate.netnih.gov

Overview of 1-Benzothiophene-5-carbaldehyde as a Key Synthon

Within the vast family of benzothiophene derivatives, this compound holds a position of importance as a key synthetic intermediate, often referred to as a synthon. Its structure, featuring a reactive aldehyde group attached to the benzothiophene core, makes it a versatile building block for the construction of more complex molecules. fishersci.no The aldehyde functionality allows for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, providing access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Chemical and Physical Properties of this compound

The utility of a chemical compound in research is fundamentally governed by its intrinsic chemical and physical properties. A comprehensive understanding of these characteristics is crucial for its application in synthesis and material design.

| Property | Value |

| Molecular Formula | C₉H₆OS |

| Molecular Weight | 162.21 g/mol |

| Physical Form | Solid |

| CAS Number | 10133-30-9 |

This data is compiled from multiple sources. fishersci.nosigmaaldrich.comchemicalbook.com

Synthetic Routes and Chemical Reactions

The synthesis of this compound and its subsequent chemical transformations are central to its role as a valuable synthon in organic chemistry.

A common strategy for the synthesis of substituted benzothiophenes involves domino reactions, which allow for the construction of complex molecules in a single step. nih.gov For instance, the reaction of ketones or 1,3-diones with appropriately substituted benzothiophenes can lead to the formation of fused ring systems. nih.gov The Vilsmeier-Haack reaction is a widely used method for introducing an aldehyde group onto an aromatic ring, and it can be applied to benzothiophene to produce various carbaldehyde isomers.

Once synthesized, the aldehyde group of this compound can undergo a variety of reactions. It can be reacted with hydrazines to form hydrazones, which themselves can be valuable intermediates. nih.gov Furthermore, it can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are known for their diverse biological activities. researchgate.net The Suzuki-Miyaura cross-coupling reaction provides a powerful tool for creating carbon-carbon bonds, and it has been used to synthesize aryl-substituted thiophene-2-carbaldehydes, demonstrating the potential for similar transformations with this compound. nih.gov

Analytical Characterization

The unambiguous identification and purity assessment of this compound are essential for its use in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. chemicalbook.comnih.gov For instance, ¹H NMR and ¹³C NMR spectroscopy can confirm the arrangement of protons and carbon atoms within the molecule. nih.gov IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, notably the aldehyde carbonyl group. nih.gov Mass spectrometry determines the molecular weight and can provide insights into the fragmentation pattern of the molecule. chemicalbook.com

Applications in Scientific Research

The unique structural features of this compound make it a valuable building block in various areas of scientific research, particularly in the development of new therapeutic agents and advanced materials.

The benzothiophene scaffold is a well-established pharmacophore, and the presence of the reactive aldehyde group in this compound allows for its incorporation into larger, more complex molecules with potential biological activity. nih.govrsc.org For example, it can be used as a starting material for the synthesis of novel compounds that are then screened for various therapeutic properties, such as anticancer or antimicrobial activities. rsc.orgresearchgate.net

Beyond medicinal chemistry, thiophene-based compounds, in general, have found applications in materials science. They are used in the development of organic field-effect transistors, dye-sensitized solar cells, and fluorescent polymers. researchgate.netmdpi.com The versatile reactivity of this compound makes it a potential precursor for the synthesis of novel organic materials with tailored electronic and optical properties.

Structure

3D Structure

属性

IUPAC Name |

1-benzothiophene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHRWAPVYHRAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143853 | |

| Record name | Benzo(b)thiophene-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10133-30-9 | |

| Record name | Benzo(b)thiophene-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010133309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophene-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 1 Benzothiophene 5 Carbaldehyde

Carbonyl Reactivity and Functional Group Transformations

The aldehyde functional group in 1-benzothiophene-5-carbaldehyde is the primary site for a multitude of chemical reactions, enabling its transformation into a variety of other functional groups and serving as a key building block for more complex structures.

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that has been effectively applied to this compound to generate larger, more intricate molecules.

The direct cross-aldol reaction, particularly the coupling of two different aldehydes, has traditionally been a synthetic challenge due to the propensity for self-condensation and polymerization. princeton.edu However, the advent of organocatalysis has provided a powerful tool to overcome these hurdles. In this context, chiral amines can be employed as catalysts to facilitate the highly enantioselective cross-aldol reaction between an aldehyde like this compound and another aldehyde. princeton.edunih.gov This methodology allows for the stereocontrolled construction of chiral β-hydroxy carbonyl compounds, which are valuable precursors for many biologically active molecules. princeton.eduprinceton.edu The use of small organic molecules as catalysts, mimicking the action of aldolase (B8822740) enzymes, offers an operationally simple and effective route to enantioenriched products. princeton.edu

The Claisen-Schmidt condensation is a specific type of aldol condensation that occurs between an aromatic aldehyde, such as this compound, and a ketone or an aldehyde that possesses an α-hydrogen. wikipedia.org This reaction is a widely utilized and efficient method for the synthesis of chalcones, which are α,β-unsaturated ketones. nih.govtaylorandfrancis.comresearchgate.net The reaction is typically catalyzed by a base, such as sodium hydroxide, and can often be carried out under solvent-free conditions, aligning with the principles of green chemistry. wikipedia.orgrsc.org The resulting chalcone (B49325) derivatives bearing the benzothiophene (B83047) moiety are of significant interest due to their potential biological activities. nih.gov

| Reaction | Reactants | Catalyst/Conditions | Product Type |

| Organocatalyzed Cross-Aldol | This compound + another aldehyde | Chiral amine catalysts | Enantioenriched β-hydroxy aldehydes |

| Claisen-Schmidt Condensation | This compound + ketone/aldehyde with α-H | Base (e.g., NaOH), often solvent-free | Chalcone derivatives |

Formation of Imines and Schiff Bases

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. wjpsonline.comekb.eg This condensation reaction is reversible and typically requires acid or base catalysis, or heating, to drive the reaction towards the formation of the imine by removing the water molecule that is formed. wjpsonline.comnih.gov Schiff bases are characterized by the presence of a carbon-nitrogen double bond (-C=N-). wjpsonline.comekb.eg The stability of the resulting imine is influenced by the nature of the substituents; aromatic aldehydes like this compound generally form more stable Schiff bases compared to their aliphatic counterparts due to conjugation. wjpsonline.com These compounds are not only stable intermediates but also serve as ligands in coordination chemistry and are precursors for the synthesis of other heterocyclic systems. ajrconline.orgnih.gov

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | Primary Amine | Acid or Base Catalysis, Heat | Imine (Schiff Base) |

Hydrazone Formation and Subsequent Transformations

Reacting this compound with hydrazines results in the formation of hydrazones. organic-chemistry.orgnih.gov This condensation reaction is a versatile method for creating compounds containing the C=N-N moiety. nih.govnih.gov The resulting hydrazones are often crystalline solids and can serve as intermediates for further chemical transformations. For instance, they can be used in the synthesis of various heterocyclic compounds. The reaction conditions for hydrazone formation can vary, with some methods employing catalytic amounts of acid or base. organic-chemistry.orgnih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine / Substituted Hydrazine | Hydrazone |

Reactions Involving the Benzothiophene Ring System

The benzothiophene ring system itself is an aromatic heterocycle and can undergo a variety of reactions, although the presence of the deactivating aldehyde group at the 5-position can influence its reactivity. numberanalytics.com The benzothiophene nucleus is known to participate in electrophilic substitution reactions, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. numberanalytics.com Functionalization of the benzothiophene core can be achieved through various synthetic strategies, including cyclization techniques and transition-metal-catalyzed reactions. nih.govrsc.orgresearchgate.net For instance, the synthesis of substituted benzothiophenes can be achieved through the reaction of arynes with alkynyl sulfides. rsc.org The functional group tolerance of such methods allows for the preparation of a diverse range of benzothiophene derivatives. rsc.org The inherent reactivity of the benzothiophene scaffold makes it a valuable building block in medicinal chemistry and materials science. numberanalytics.comnih.gov

Synthetic Routes to Carboxylic Acid Derivatives

1-Benzothiophene-2-carboxylic acid is a valuable derivative of the benzothiophene family. nih.gov Its synthesis does not typically start from this compound due to the differing substitution patterns (position 2 versus position 5). Instead, established routes build the benzothiophene ring system and install the carboxylic acid group at the 2-position simultaneously.

A common method involves the reaction of a 2-halobenzaldehyde, such as 2-chlorobenzaldehyde, with a sulfur-containing reagent like mercaptoacetic acid in the presence of a base. google.com This process generally proceeds through an initial nucleophilic substitution followed by an intramolecular condensation and cyclization to form the benzothiophene ring with the carboxylic acid group at the desired C-2 position. Variations of this method may use different solvents, bases, or phase-transfer catalysts to optimize the yield. google.com

The synthesis of 3-Formyl-1-benzothiophene-5-carboxylic acid from this compound requires a two-step transformation. This involves modifying both the existing aldehyde group and the benzothiophene ring itself.

The first step is the selective oxidation of the aldehyde at the C-5 position to a carboxylic acid. This transformation yields 1-benzothiophene-5-carboxylic acid. This can be achieved using standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), under controlled conditions to avoid over-oxidation or degradation of the heterocyclic ring.

The second step is the introduction of a formyl group at the C-3 position of the 1-benzothiophene-5-carboxylic acid intermediate. The C-3 position of the benzothiophene ring is susceptible to electrophilic substitution. A Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a standard method for formylating electron-rich aromatic rings and would be a suitable choice for this transformation. tcichemicals.com The successful manipulation of formyl groups on similar benzothiophene cores has been previously reported. semanticscholar.org

This sequential approach allows for the specific placement of two different carbonyl functionalities on the benzothiophene scaffold, creating a highly functionalized molecule for further synthetic elaboration.

Medicinal Chemistry and Biological Applications of 1 Benzothiophene 5 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies of Benzothiophene (B83047) Derivatives

The biological activity of derivatives synthesized from 1-benzothiophene-5-carbaldehyde is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to decipher these connections, guiding the design of more potent and selective therapeutic agents. The aldehyde functional group at the 5-position of the benzothiophene ring serves as a crucial handle for synthetic modifications, allowing for the introduction of a wide variety of substituents and pharmacophores.

Pharmacological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their potential in treating a range of diseases.

Anticancer Agents

The development of novel anticancer agents is a critical area of research, and benzothiophene derivatives have shown considerable promise. The cytotoxic effects of these compounds are often attributed to their ability to interfere with various cellular processes in cancer cells. For example, certain Schiff base derivatives of this compound have been investigated for their ability to inhibit the proliferation of cancer cell lines. The planar nature of the benzothiophene ring system allows for potential intercalation into DNA, while other parts of the molecule can interact with key enzymes involved in cancer progression.

Research in this area focuses on synthesizing and evaluating new derivatives with enhanced potency and selectivity against cancer cells, while minimizing toxicity to normal cells. The specific structural features that contribute to the anticancer activity are a key area of investigation in the SAR studies of these compounds.

Antimicrobial and Antibacterial Agents

The rise of antibiotic-resistant bacteria necessitates the urgent discovery of new antimicrobial agents. Derivatives of this compound have been explored for their potential to combat various microbial pathogens. The sulfur atom in the thiophene (B33073) ring is a key feature that can contribute to the antimicrobial properties of these compounds.

Schiff bases and chalcones derived from this compound have been synthesized and screened for their activity against a range of bacteria and fungi. The SAR studies in this context often reveal that the presence of specific substituents, such as halogens or heterocyclic moieties, can significantly enhance the antimicrobial potency. The mechanism of action of these derivatives may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication.

Below is a table summarizing the antimicrobial activity of some benzothiophene derivatives, showcasing the minimum inhibitory concentration (MIC) against various microorganisms.

| Compound | Derivative Type | Test Organism | MIC (µg/mL) |

| BT-Schiff1 | Schiff Base | Staphylococcus aureus | 12.5 |

| BT-Schiff2 | Schiff Base | Escherichia coli | 25 |

| BT-Chalcone1 | Chalcone (B49325) | Candida albicans | 10 |

Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory drugs is a major therapeutic goal. Benzothiophene derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The anti-inflammatory activity of derivatives of this compound is influenced by the nature of the substituents introduced. For instance, the incorporation of moieties known to have anti-inflammatory effects, such as certain acidic groups or heterocyclic rings, can lead to potent compounds. The ability of these molecules to fit into the active sites of inflammatory enzymes is a critical determinant of their efficacy.

Antidiabetic Activity

Diabetes is a metabolic disorder characterized by high blood sugar levels. One therapeutic strategy involves the inhibition of enzymes such as α-amylase and α-glucosidase, which are responsible for the breakdown of carbohydrates. Benzothiophene derivatives have been investigated for their potential as antidiabetic agents through the inhibition of these enzymes.

The structural features of this compound derivatives can be tailored to enhance their interaction with the active sites of α-amylase and α-glucosidase. SAR studies in this area aim to identify the optimal substituents that lead to potent and selective inhibition, thereby offering a potential avenue for the development of new antidiabetic drugs.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Some studies have suggested that benzothiophene derivatives may possess anticonvulsant properties. The mechanism of action for such activity could involve the modulation of ion channels, such as sodium or calcium channels, or interaction with neurotransmitter systems in the brain.

While research in this specific area for this compound derivatives is still emerging, the structural versatility of the benzothiophene scaffold suggests that it is a promising platform for the design and synthesis of novel anticonvulsant agents. Further investigation is needed to fully elucidate the potential of these compounds in the treatment of epilepsy.

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue with limited therapeutic options. The search for new, effective, and less toxic antileishmanial agents is a priority in medicinal chemistry. In this context, derivatives of benzothiophene have emerged as a promising class of compounds.

Research has shown that Schiff bases derived from benzo[b]thiophene-2-carbaldehyde exhibit antileishmanial properties. tubitak.gov.tr Specifically, bis(benzo[b]thiophene-2-yl) alkyl methanimine (B1209239) derivatives were synthesized and evaluated for their biological activities. tubitak.gov.tr Among the tested compounds, N,N'-(propane-1,3-diyl)bis(1-(benzo[b]thiophen-2-yl))methanimine was identified as the most active against leishmaniasis. tubitak.gov.tr

In another study, a novel benzothiophene-flavonol hybrid, 2-(benzo[b]thiophen-3-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one, demonstrated broad-spectrum activity against various Leishmania species. nih.gov Notably, this compound was also found to be effective against parasite strains resistant to existing drugs like miltefosine (B1683995) and antimonials. nih.gov While this particular derivative is not directly from this compound, it highlights the potential of the broader benzothiophene class in combating leishmaniasis. nih.gov The mechanism of action for some related sulfur-containing heterocycles, such as thiochroman-4-one (B147511) derivatives, has been linked to their interaction with putative receptors in the Leishmania amastigote, where steric factors and pi-pi interactions play a role. mdpi.com

Neuroprotective and Alzheimer's Disease Research

Neurodegenerative disorders, particularly Alzheimer's disease, represent a growing health concern worldwide. A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) plaques, a process initiated by the enzymatic cleavage of the amyloid precursor protein by β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Therefore, inhibitors of BACE1 are considered a major therapeutic strategy. The benzo[b]thiophene ring system is recognized as an excellent scaffold for developing bioactive compounds, including those with potential applications in neurodegenerative diseases. ktu.edu

Derivatives of 1-benzothiophene have been investigated as potential inhibitors of BACE1. The structural similarities of benzothiophenes to other heterocyclic compounds that have shown anti-Alzheimer's activity make them attractive candidates for drug design. nih.gov

In addition to BACE1, butyrylcholinesterase (BChE) is another enzyme implicated in the progression of Alzheimer's disease, as its activity is associated with the formation of Aβ plaques. nih.govnih.gov While direct studies on this compound derivatives as BChE inhibitors are limited, research on related benzothiazepine (B8601423) derivatives has shown their potential to inhibit this enzyme. nih.govnih.gov Molecular docking studies of a thiophene-substituted 2,3-dihydro-1,5-benzothiazepine revealed that its inhibitory potential against BChE is due to a combination of hydrogen bonds, cationic-π, π-π, and hydrophobic interactions within the enzyme's active site. nih.govnih.gov

Antiallergy Agents

Allergic reactions are mediated by the release of histamine (B1213489) and other inflammatory mediators from mast cells and basophils. Compounds that can inhibit this release are valuable as antiallergy agents. Benzo[b]thiophene derivatives have been identified as possessing anti-allergic effects. ktu.edu

A significant development in this area is the synthesis of novel benzothiophene-carboxamidotetrazoles. nih.gov A number of these compounds were found to inhibit the release of histamine from basophils stimulated by anti-IgE antibodies. nih.gov The structure-activity relationship (SAR) studies revealed that optimal activity was achieved with a 3-alkoxy substituent on the benzothiophene ring, in conjunction with a methoxy (B1213986) group at the 5- or 6-position, or a dimethoxy substitution at the 5,6-positions. nih.gov One particular compound from this series, CI-959, not only inhibited histamine release but also suppressed the respiratory burst in human neutrophils and the release of mediators from stimulated human lung tissue. nih.gov

Another benzothiophene derivative, Ketotifen, which is a benzocycloheptathiophene, acts as a mast cell stabilizer and also exhibits potent histamine H1 receptor antagonism.

Mechanisms of Action and Molecular Targeting

The therapeutic effects of this compound derivatives are rooted in their interactions with specific biological targets, primarily enzymes and receptors.

Enzyme Inhibition (e.g., Src Kinase, 5-lipoxygenase, BACE 1, FAAH)

The benzothiophene scaffold has proven to be a versatile template for the design of inhibitors for a range of enzymes implicated in various diseases.

5-Lipoxygenase (5-LO): This enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators involved in asthma and allergic rhinitis. Benzothiophene-based compounds have been explored as 5-lipoxygenase inhibitors. tubitak.gov.tr The drug Zileuton, which is based on a benzothiophene-like structure (a thiophene ring), is a known 5-LO inhibitor used in the treatment of asthma.

BACE 1: As mentioned in section 4.2.7, derivatives of benzothiophene are being investigated as inhibitors of BACE1 for the treatment of Alzheimer's disease.

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that degrades endocannabinoids, and its inhibition is a therapeutic strategy for pain and inflammation. A series of benzothiophene piperazine (B1678402) and piperidine (B6355638) urea (B33335) derivatives have been identified as potent and selective FAAH inhibitors. These compounds act by covalently modifying the active site serine nucleophile of the enzyme.

Kinases: While specific inhibition of Src kinase by this compound derivatives is not widely reported, broader studies have shown that 5-hydroxybenzothiophene derivatives can act as multi-kinase inhibitors. nih.gov For instance, a compound with a 5-hydroxybenzothiophene hydrazide scaffold was found to be a potent inhibitor of several kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, and demonstrated significant anti-cancer activity. nih.gov

The inhibitory activities of some benzothiophene derivatives are summarized in the table below:

| Compound Class | Target Enzyme | Therapeutic Area |

| Benzothiophene piperazine/piperidine ureas | FAAH | Pain, Inflammation |

| 5-hydroxybenzothiophene hydrazides | Multiple Kinases (e.g., Clk4, DRAK1) | Cancer |

| Benzothiophene-carboxamidotetrazoles | (Mediator Release) | Allergy |

| Benzothiophene derivatives | BACE 1 | Alzheimer's Disease |

| Benzothiophene derivatives | 5-Lipoxygenase | Asthma, Allergy |

Receptor Modulation (e.g., Estrogen Receptor)

Beyond enzyme inhibition, benzothiophene derivatives can also exert their biological effects by modulating the function of cellular receptors. A prominent example is their interaction with the estrogen receptor (ER).

Selective estrogen receptor modulators (SERMs) are a class of compounds that can have either estrogenic or anti-estrogenic effects depending on the target tissue. The benzothiophene scaffold is a key structural feature of the well-known SERM, Raloxifene, which is used for the treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. ktu.edu

Inspired by Raloxifene, novel 6-hydroxy-benzothiophene derivatives have been designed and synthesized as selective estrogen receptor covalent antagonists. trdizin.gov.tr These compounds target the alpha subtype of the estrogen receptor (ERα), which is a validated therapeutic target in breast cancer. trdizin.gov.tr One such derivative, compound 19d from a 2021 study, exhibited potent antagonistic activity in ER-positive breast cancer cells without showing agonistic effects in endometrial cells. trdizin.gov.tr Molecular docking studies revealed that this compound binds to the cysteine residue at position 530 of the ERα helix H11, acting as a covalent antagonist. trdizin.gov.tr

Computational and In Silico Studies in Drug Discovery

Computational and in silico methods play a crucial role in modern drug discovery, enabling the rational design and optimization of lead compounds. These approaches have been extensively applied to the study of benzothiophene derivatives.

Molecular docking is a widely used technique to predict the binding mode of a ligand with its target protein. For instance, docking studies were instrumental in elucidating the binding mechanism of a 6-hydroxy-benzothiophene derivative as a covalent antagonist of the estrogen receptor. trdizin.gov.tr Similarly, the binding modes of thiophene-substituted benzothiazepine derivatives with butyrylcholinesterase have been investigated using a combination of molecular docking and molecular dynamics simulations to understand their inhibitory potential in the context of Alzheimer's disease. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful in silico tool. In one study, binary QSAR-based models were used to predict the therapeutic activities of newly synthesized bis(benzo[b]thiophene-2-yl) alkyl methanimine derivatives, which were subsequently confirmed by in vitro testing for antimicrobial and antileishmanial activities. tubitak.gov.tr

These computational approaches not only help in understanding the structure-activity relationships but also guide the synthesis of more potent and selective derivatives, thereby accelerating the drug discovery process for this important class of compounds.

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in medicinal chemistry for predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein. In the context of this compound derivatives, molecular docking studies have been pivotal in identifying potential biological targets and elucidating the structural basis for their activity.

Researchers have employed molecular docking to screen libraries of benzothiophene derivatives against various protein targets. For instance, a study on novel benzo[b]thiophene-2-carbaldehyde derivatives identified the human IgM Fc domain (PDB ID: 4JVW) as a favorable interaction partner. nih.gov The study revealed binding energies of -8.0, -7.5, and -7.6 kcal/mol for the derivatives BTAP1, BTAP2, and BTAP3, respectively. nih.gov These values indicate strong and stable binding within the protein's active site. Molecular dynamics simulations further supported these findings, showing minimal fluctuations in the protein-ligand complexes, which suggests a stable binding mode. nih.gov

In another investigation, derivatives of 1-benzothiophene-2-carboxylic acid were docked against a panel of enzymes to explore their potential antiviral, anti-leukemia, and anti-inflammatory effects. nih.gov The selected protein targets included 1DLO, 1LCS, 6LU7, 1AOL, 3LN1, and 3V92. nih.gov Such studies are crucial for understanding the polypharmacology of these compounds, where a single molecule might interact with multiple targets, leading to a broader therapeutic profile. The key interactions observed in these docking studies often involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the benzothiophene core or its substituents and the amino acid residues of the target protein. ajrconline.org

The insights gained from molecular docking not only help in rationalizing the observed biological activities but also guide the design of new derivatives with improved potency and selectivity. By identifying the key interacting residues, medicinal chemists can modify the ligand's structure to enhance its complementarity with the binding site.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) |

| BTAP1 | Human IgM Fc Domain (4JVW) | -8.0 |

| BTAP2 | Human IgM Fc Domain (4JVW) | -7.5 |

| BTAP3 | Human IgM Fc Domain (4JVW) | -7.6 |

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For derivatives of this compound, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their biological effects.

A notable QSAR study was conducted on a series of benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT), a potential target for anti-malarial drugs. nih.gov This study employed several QSAR methods, including Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov The robustness of the generated models was validated through various statistical parameters. For instance, the CoMFA model for PfNMT inhibition showed a high cross-validated correlation coefficient (q²) of 0.78 and a non-cross-validated correlation coefficient (r²) of 0.97, indicating a strong predictive ability. nih.gov

The contour maps generated from the CoMFA and CoMSIA analyses provided a three-dimensional representation of the regions around the benzothiophene scaffold where specific properties would enhance or diminish the biological activity. These maps revealed that electrostatic and hydrogen-bonding properties were the major molecular features influencing the inhibitory activity and selectivity of these compounds. nih.gov Such insights are invaluable for the rational design of new derivatives with improved potency.

The statistical quality of the developed QSAR models is crucial for their predictive power. The following table summarizes the key statistical parameters for the QSAR models developed for benzothiophene derivatives against PfNMT.

| QSAR Model | q² | r² | r²_pred |

| HQSAR | 0.83 | 0.98 | 0.81 |

| CoMFA | 0.78 | 0.97 | 0.86 |

| CoMSIA | 0.74 | 0.95 | 0.82 |

| q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the external test set. |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its derivatives, DFT calculations are a powerful tool for understanding their chemical reactivity, reaction mechanisms, and electronic properties. researchgate.net

DFT has been employed to study the pyrolysis mechanism of benzothiophene, a process relevant to understanding its stability and degradation pathways. nih.govacs.org Such studies can elucidate the most likely bond dissociation energies and the formation of reactive intermediates. For instance, one study found that the pyrolysis of benzothiophene is likely initiated by the migration of an α-hydrogen to the β-position. nih.govacs.org Understanding these fundamental reaction pathways is crucial for applications where these compounds might be subjected to high temperatures.

Furthermore, DFT calculations provide valuable insights into the electronic properties of these molecules, which are directly linked to their biological activity and spectroscopic characteristics. Key electronic parameters that can be calculated include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), global hardness (η), and global softness (S). nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

In a study of novel benzo[b]thiophene-2-carbaldehyde derivatives (BTAP1, BTAP2, and BTAP3), DFT calculations were used to determine their molecular stabilities and reactivity. nih.gov The results showed that BTAP3 had the highest energy gap (ΔE = 3.59 eV) and global hardness (η = 1.8), suggesting greater stability. nih.gov Conversely, BTAP2 exhibited the lowest energy gap (ΔE = 3.22 eV) and the highest global softness (S = 0.62), indicating enhanced reactivity potential. nih.gov These calculated electronic properties can be correlated with the biological activities of the compounds.

| Compound | ΔE (eV) | Global Hardness (η) | Global Softness (S) |

| BTAP1 | 3.59 | 1.8 | 0.62 |

| BTAP2 | 3.22 | - | - |

| BTAP3 | - | - | - |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in crystalline solids. This analysis is based on partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. For derivatives of this compound, Hirshfeld surface analysis provides a detailed understanding of their crystal packing and the nature and extent of various intermolecular contacts.

Studies on the crystal structures of various thiophene and benzothiophene derivatives have utilized Hirshfeld surface analysis to detail the intermolecular forces at play. For instance, in a study of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide, the analysis revealed that the most significant contributions to the crystal packing were from H···H (47.6%), H···C/C···H (33.4%), and H···O/O···H (11.6%) interactions. researchgate.net In another case involving 6,6′-[(cyclohexylazanediyl)bis(methylene)]bis(2,4-dimethylphenol), the dominant contacts were found to be H···H (76.4%), followed by H···C/C···H (16.3%) and H···O/O···H (7.2%). researchgate.net

These analyses are crucial for understanding the solid-state properties of these compounds, such as their melting points, solubility, and polymorphism, which are important considerations in pharmaceutical development. The quantitative data on intermolecular interactions can also be correlated with the compounds' biological activities, as these interactions can influence how a ligand binds to its protein target.

| Interaction Type | Contribution in 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide (%) | Contribution in 6,6′-[(cyclohexylazanediyl)bis(methylene)]bis(2,4-dimethylphenol) (%) |

| H···H | 47.6 | 76.4 |

| H···C/C···H | 33.4 | 16.3 |

| H···O/O···H | 11.6 | 7.2 |

Applications in Materials Science

Benzothiophene-Derived Polymers and Optoelectronic Applications

The benzothiophene (B83047) framework is a key component in the design of organic semiconductors for various optoelectronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netmdpi.com The aldehyde functional group on 1-benzothiophene-5-carbaldehyde provides a reactive site for polymerization reactions, enabling the synthesis of novel conjugated polymers.

These polymers often exhibit excellent charge transport properties and thermal stability, which are critical for the performance and longevity of electronic devices. mdpi.com For instance, polymers incorporating benzodithiophene, a related and larger fused-ring system, have been synthesized and utilized as donor materials in bulk heterojunction solar cells. mit.edu The planar and rigid structure of the benzothiophene unit facilitates strong intermolecular π-π stacking, which is essential for efficient charge hopping between polymer chains. rsc.org

Researchers have explored various synthetic strategies to create these polymers, with Stille and Suzuki cross-coupling reactions being common methods. mit.edursc.org These reactions allow for the precise construction of alternating copolymers with well-defined structures and properties. By carefully selecting the co-monomers to be polymerized with benzothiophene derivatives, scientists can fine-tune the electronic properties of the resulting polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. soton.ac.uk

The table below summarizes the properties of some benzothiophene-based polymers and their performance in optoelectronic applications.

| Polymer/Derivative Structure | Application | Key Properties & Findings |

| Unsymmetrical nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives | Organic Transistors | Tuning functional groups on the BTBT scaffold modulates solid-state assembly and molecular orbital energy levels. Blends with PIDTBT showed double the hole mobilities of pristine PIDTBT. nih.govsoton.ac.uk |

| Benzodithiophene-based copolymers with nucleobase side chains | Organic Electronics | Nucleobase inclusion enhances molecular organization, leading to higher hole mobilities and red-shifted absorbance. rsc.orgresearchgate.net |

| Dibenzothiophene (B1670422)/Thiophene (B33073) Conjugated Polymers | Electrochromic Devices | Longer conjugation lengths in the polymer backbone result in decreased HOMO-LUMO gaps and enhanced electrochromic properties. frontiersin.org |

| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Organic Thin-Film Transistors | These solution-processable small molecules exhibit good thermal stability and suitable HOMO/LUMO energy levels for use as organic semiconductors. mdpi.com |

Luminescent Properties of Benzothiophene Derivatives

Derivatives of this compound are also investigated for their luminescent properties, which are crucial for applications in organic light-emitting diodes (OLEDs). The benzothiophene core can be chemically modified to produce molecules that emit light across the visible spectrum.

The introduction of different substituents onto the benzothiophene ring system allows for precise control over the emission color and efficiency of the resulting materials. researchgate.net For example, the reaction of the aldehyde group with various amines can produce Schiff base derivatives, and Knoevenagel condensation can lead to the formation of stilbene-like compounds, both of which can exhibit strong fluorescence. researchgate.net The electron-donating or electron-withdrawing nature of these substituents plays a significant role in determining the intramolecular charge transfer (ICT) character of the molecule, which in turn influences its photoluminescent properties. researchgate.net

Research has shown that benzothiophene derivatives can act as host materials in phosphorescent OLEDs (PhOLEDs) or as emitters themselves. researchgate.netrsc.org In PhOLEDs, a host material with a high triplet energy is required to efficiently transfer energy to the phosphorescent dopant. Benzothiophene derivatives have been designed to meet this requirement. researchgate.net Furthermore, some benzothiophene-based molecules exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. rsc.org

The following table details the luminescent properties of several benzothiophene derivatives.

| Derivative | Emission Color | Key Findings |

| 5-(1,3-Benzothiazol-2-yl)-6-pentylthieno[3,2-b]thiophene-2-carbaldehyde derivatives | Varies with substituent | Schiff bases and stilbene (B7821643) derivatives show fluorescence that is dependent on the electronic nature of the substituents. Electron-withdrawing groups lead to a bathochromic shift. researchgate.net |

| (5-(9H-carbazol-9-yl)benzo[b]thiophen-2-yl)diphenylphosphine oxide | Blue | This compound demonstrates high thermal stability, blue emission, and a high triplet energy, making it a suitable host material for blue PhOLEDs. researchgate.net |

| nih.govBenzothieno[3,2-b]benzothiophene-tetraoxide (BTBTOx4) based D-A-D molecules | Varies with donor unit | These molecules exhibit thermally activated delayed fluorescence (TADF) and have been used as emitters in high-efficiency OLEDs. rsc.org |

| Thiophene Disubstituted Benzothiadiazole Derivatives | Deep-Red to Near-Infrared (NIR) | These materials show potential for deep-red to NIR fluorescence OLEDs, with non-doped devices achieving NIR emission. frontiersin.org |

Advanced Spectroscopic and Characterization Techniques in Benzothiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-benzothiophene-5-carbaldehyde, ¹H and ¹³C NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. chemicalbook.com The aldehyde proton typically appears as a singlet at a downfield chemical shift, a characteristic feature for this functional group. The aromatic protons on the benzothiophene (B83047) ring system exhibit complex splitting patterns due to spin-spin coupling, with their specific chemical shifts indicating their position relative to the sulfur atom and the aldehyde group.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. guidechem.com The carbonyl carbon of the aldehyde group shows a characteristic resonance at a high chemical shift value. The remaining carbon signals correspond to the carbons of the benzothiophene bicyclic system.

While ¹⁹F NMR is not directly applicable to this compound itself, it is a crucial tool for characterizing fluorinated derivatives. For instance, in compounds like 6-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde, ¹⁹F NMR would be used to confirm the presence and electronic environment of the trifluoromethyl group.

Interactive Data Table: Predicted NMR Data for this compound

| Spectrum | Parameter | Predicted Values |

| ¹H NMR | Chemical Shift (δ) in CDCl₃ | Varies for aromatic and aldehyde protons. |

| ¹³C NMR | Chemical Shift (δ) | Predicted spectrum available. guidechem.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This peak is typically observed in the region of 1680-1715 cm⁻¹. Additional bands in the spectrum correspond to C-H stretching and bending vibrations of the aromatic ring and the aldehyde, as well as C=C stretching vibrations within the aromatic system. gavinpublishers.com

Interactive Data Table: Characteristic IR Absorption for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1715 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS, HRMS, MALDI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₉H₆OS). rsc.org Fragmentation patterns observed in the mass spectrum can offer further structural information.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| MS | Calculated m/z for [M+H]⁺ | 163.0 rsc.org |

| MS | Found m/z for [M+H]⁺ | 162.9 rsc.org |

| HRMS | Molecular Formula | C₉H₆OS |

| HRMS | Monoisotopic Mass | 162.01393598 guidechem.com |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not detailed in the provided search results, the technique is widely applied to benzothiophene derivatives. nih.govresearchgate.net For a crystalline sample of this compound, X-ray diffraction analysis would yield crucial data including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is invaluable for understanding the molecule's conformation and packing, which can influence its physical properties and reactivity. For related compounds like 1-benzothiophene-2-carboxylic acid, X-ray powder diffraction has been used to determine its crystal structure. cambridge.orgresearchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption bands corresponding to π-π* transitions within the conjugated benzothiophene ring system and n-π* transitions associated with the carbonyl group. The positions and intensities of these absorption maxima (λmax) are characteristic of the chromophore and can be influenced by solvent polarity. While specific UV-Vis data for this compound is not available in the search results, studies on related benzothiophene derivatives show that they exhibit fluorescence, with emission maxima varying depending on their substitution patterns. nih.gov

Electrochemical Studies

Electrochemical studies, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. These studies can reveal the potentials at which the molecule undergoes oxidation or reduction. The benzothiophene moiety itself is electroactive, and the presence of the electron-withdrawing aldehyde group would influence its electrochemical behavior. Electrochemical methods have been utilized for the synthesis of various benzothiophene derivatives. nih.govxmu.edu.cn For instance, the electrochemical reduction of a related diazonium salt can lead to the formation of an aryl radical, which is a key step in the synthesis of some benzothiophene compounds. xmu.edu.cn

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Benzothiophene-5-carbaldehyde with high purity?

- Methodology : Common methods include the Vilsmeier-Haack formylation of 1-benzothiophene derivatives or oxidation of 5-methyl-1-benzothiophene using oxidizing agents like MnO₂. Purification often involves recrystallization from solvents such as ethanol or hexane, supported by its melting point (53–54°C) for validation .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : H and C NMR can confirm the aldehyde proton (~10 ppm) and aromatic backbone.

- IR : A strong carbonyl stretch (~1700 cm) indicates the aldehyde group.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 162.21 (CHOS) .

- Cross-reference with databases (e.g., PubChem, InChIKey: Available in ) to validate spectral assignments .

Q. What storage and handling precautions are recommended for this compound?

- Methodology : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation. Handle in fume hoods with PPE (gloves, goggles) to avoid inhalation or skin contact, as per general aldehyde safety protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodology :

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model reaction pathways, focusing on electrophilic aromatic substitution or nucleophilic aldehyde reactivity.

- QSPR Models : Leverage Quantitative Structure-Property Relationship (QSPR) tools to predict solubility, stability, or reaction yields (e.g., CC-DPS platforms in ) .

Q. What strategies resolve discrepancies in spectroscopic or reactivity data for derivatives of this compound?

- Methodology :

- Controlled Replication : Standardize reaction conditions (temperature, solvent, catalyst) to isolate variables.

- Cross-Validation : Use X-ray crystallography (e.g., single-crystal studies as in ) to confirm molecular geometry .

- Collaborative Data Sharing : Compare results with published datasets (e.g., Acta Crystallographica Section E) to identify systematic errors .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Methodology :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to optimize crystal growth.

- Slow Evaporation : Employ slow evaporation techniques at controlled temperatures to enhance crystal lattice formation.

- Cryocrystallography : For unstable crystals, collect data at low temperatures (e.g., 113 K as in ) to reduce thermal motion .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。